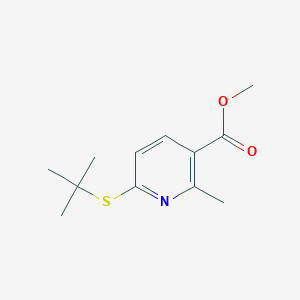

Methyl 6-(tert-butylthio)-2-methylnicotinate

Description

Methyl 6-(tert-butylthio)-2-methylnicotinate is a nicotinic acid derivative featuring a methyl ester at position 3, a methyl group at position 2, and a bulky tert-butylthio substituent at position 6 of the pyridine ring.

Properties

Molecular Formula |

C12H17NO2S |

|---|---|

Molecular Weight |

239.34 g/mol |

IUPAC Name |

methyl 6-tert-butylsulfanyl-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H17NO2S/c1-8-9(11(14)15-5)6-7-10(13-8)16-12(2,3)4/h6-7H,1-5H3 |

InChI Key |

ADODWLRZHCBWIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylthio)-2-methylnicotinate typically involves the introduction of the tert-butylthio group into the nicotinate structure. One common method involves the reaction of a nicotinate derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of Methyl 6-(tert-butylthio)-2-methylnicotinate may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into the nicotinate structure, resulting in a more streamlined and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylthio)-2-methylnicotinate undergoes various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nicotinate structure can undergo reduction reactions to form reduced derivatives.

Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base and an aprotic solvent.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced nicotinate derivatives, and various substituted nicotinates depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-(tert-butylthio)-2-methylnicotinate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylthio)-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The tert-butylthio group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The nicotinate structure allows for interactions with nicotinic receptors and other related pathways, making it a versatile compound in various applications .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 6-(tert-butylthio)-2-methylnicotinate and Analogous Compounds

*Estimated based on structural analysis.

Substituent Effects

- The sulfur atom may participate in hydrogen bonding or metabolic oxidation .

- Methoxy Group (Ethyl 2-chloro-6-methoxynicotinate) : The methoxy group is electron-donating, increasing the electron density of the pyridine ring, whereas the chloro substituent at position 2 is electron-withdrawing. This combination may alter reactivity in nucleophilic or electrophilic reactions .

- However, it may also increase molecular weight and rigidity compared to aliphatic substituents .

- Its planar structure contrasts with the three-dimensional tert-butylthio group .

Ester Group Variations

- The methyl ester in the target compound and most analogs is smaller and more hydrolytically labile than the ethyl ester in Ethyl 2-chloro-6-methoxynicotinate. Ethyl esters generally exhibit slower enzymatic hydrolysis, which could be advantageous in prodrug design .

Biological Activity

Methyl 6-(tert-butylthio)-2-methylnicotinate is a derivative of nicotinic acid that has garnered attention due to its potential biological activities. This article delves into the compound's structure, synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butylthio group at the 6-position and a methyl group at the 2-position of the nicotinate ring. This unique arrangement enhances its lipophilicity, potentially influencing its interactions with biological membranes and molecular targets.

- Chemical Formula : CHNOS

- Molecular Weight : 239.32 g/mol

Synthesis

The synthesis of Methyl 6-(tert-butylthio)-2-methylnicotinate typically involves the following steps:

- Preparation of Nicotinic Acid Derivative : The base nicotinic acid is modified to introduce the tert-butylthio group.

- Esterification : The resulting compound is then esterified with methanol to yield the final product.

Biological Activity

Research indicates that Methyl 6-(tert-butylthio)-2-methylnicotinate exhibits significant antimicrobial and anticancer properties. Its mechanism of action is believed to involve modulation of specific biochemical pathways through interactions with molecular targets.

Antimicrobial Activity

Studies have shown that this compound possesses antibacterial effects against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest a promising potential for therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have demonstrated that Methyl 6-(tert-butylthio)-2-methylnicotinate can inhibit the proliferation of cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

The half-maximal inhibitory concentration (IC) values indicate effective cytotoxicity, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Methyl 6-(tert-butylthio)-2-methylnicotinate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 6-(tert-butylthio)-nicotinate | Lacks methyl group at position 2 | Potentially different biological activity |

| Methyl 4-methylnicotinate | Methyl group at position 4 | Lacks thioether group; different reactivity |

| Methyl nicotinate | No substituents on the pyridine ring | Simpler structure; less sterically hindered |

Research Findings and Case Studies

Several studies have investigated the biological activity of Methyl 6-(tert-butylthio)-2-methylnicotinate:

- Antimicrobial Studies : A study published in Phytochemical Analysis highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in combating antibiotic resistance .

- Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated significant cytotoxic effects, with IC values ranging from 200 to 300 µg/mL for HeLa and A549 cells, showcasing its potential as an anticancer agent .

- Mechanistic Studies : Investigations into its mechanism revealed that the tert-butylthio group enhances electronic properties, influencing binding affinity to specific receptors involved in cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.